N-(2-fluorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(2-Fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide is an organic compound that features a benzamide core substituted with a fluorophenyl group, a methyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes:
Starting Materials: 2-Fluorobenzyl chloride, 4-methylbenzoic acid, and 2-aminopyridine.
Step 1: Formation of 2-fluorobenzylamine by reacting 2-fluorobenzyl chloride with ammonia or an amine.
Step 2: Coupling of 2-fluorobenzylamine with 4-methylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Step 3: Introduction of the pyridinyl group through a nucleophilic substitution reaction with 2-aminopyridine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
N-[(2-Fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The exact mechanism of action of N-[(2-Fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction may involve binding to the active site or allosteric sites, leading to changes in the biological activity of the target.
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluorophenyl)-4-methylbenzamide: Lacks the pyridinyl group, which may affect its biological activity.
N-(2-Fluorophenyl)-N-(pyridin-2-yl)benzamide: Lacks the methyl group, which may influence its chemical properties.
N-(2-Chlorophenyl)-4-methyl-N-(pyridin-2-yl)benzamide: Substitution of fluorine with chlorine, which may alter its reactivity and biological activity.
Uniqueness
N-[(2-Fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide is unique due to the presence of both the fluorophenyl and pyridinyl groups, which may confer distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H17FN2O |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-methyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H17FN2O/c1-15-9-11-16(12-10-15)20(24)23(19-8-4-5-13-22-19)14-17-6-2-3-7-18(17)21/h2-13H,14H2,1H3 |
InChI Key |
STLMJDMZABEGOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3 |
Origin of Product |
United States |
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